5/'/'-O-(4,4/'/'-Dimethoxytrityl)-inosine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-inosine is a derivative of thymidine containing a dimethoxytrityl protecting group . It has been used as a precursor in the synthesis of oligo-2’-deoxyribonucleotides and phosphoramidate derivatives .
Synthesis Analysis
5’-O-(4,4’-Dimethoxytrityl)-inosine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .Molecular Structure Analysis
The empirical formula of 5’-O-(4,4’-Dimethoxytrityl)-inosine is C31H32N2O7 . The molecular weight is 544.59 . The SMILES string representation of the molecule isCOc1ccc (cc1)C (OC [C@H]2O [C@H] (C [C@@H]2O)N3C=C (C)C (=O)NC3=O) (c4ccccc4)c5ccc (OC)cc5
. Chemical Reactions Analysis
The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-inosine nucleoside catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation have been studied . The detritylation occurs through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process .Physical And Chemical Properties Analysis
The melting point of 5’-O-(4,4’-Dimethoxytrityl)-inosine is 114-116 °C (subl.) (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Cyclic Carbonates : This compound is used in the synthesis of new compounds like uridine and inosine carbonates, contributing to advancements in nucleoside chemistry (Spegazzini, Capello, Iglesias, & Iribarren, 2004).
Preparation of Lipophilic Oligonucleotides : It plays a role in creating novel phosphoramidite building blocks for lipophilic oligonucleotides, a significant step in nucleotide modification and drug delivery research (Köstler & Rosemeyer, 2009).
RNA Synthesis and Study : The compound is crucial in synthesizing RNA containing inosine, allowing the study of RNA catalysis and RNA-protein interactions, which is vital for understanding genetic mechanisms and developing RNA-based therapeutics (Green, Szostak, Benner, Rich, & Usman, 1991).
High-Yield Method for 5' Hydroxyl Protection : This compound is used in the high-yield protection of nucleosides' 5' hydroxyl group, which is essential in nucleoside chemistry and the synthesis of various nucleotide derivatives (Lakshman & Zajc, 1996).
Detritylation Studies : It is used in the study of detritylation kinetics and mechanisms, contributing to the understanding of nucleotide chemistry and protection strategies (Russell, Laws, Atherton, & Page, 2009).
Detritylation with Stannous Chloride : Research has shown its utility in the efficient detritylation of nucleosides using stannous chloride, offering insights into more efficient and less damaging deprotection methods in nucleotide synthesis (Khalafi Nezhad & Alamdari, 1998).
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVLEMIGAJLIN-BQOYKFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-rI |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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